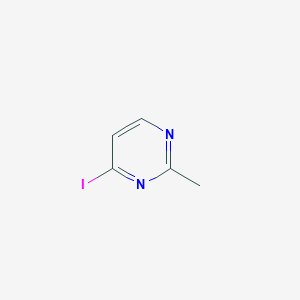

4-Iodo-2-methylpyrimidine

Description

Fundamental Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in biologically crucial molecules. As a fundamental component of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA. ignited.innih.govgsconlinepress.com This biological significance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. ignited.innih.govgsconlinepress.com Consequently, the pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and viral illnesses. ignited.innih.govbohrium.com The inherent chemical reactivity and synthetic accessibility of the pyrimidine core further enhance its value, making it a versatile platform for the development of diverse molecular frameworks. bohrium.comacs.org

Strategic Role of Halogenation in Modulating Pyrimidine Reactivity and Synthetic Derivatization

Halogenation of the pyrimidine ring is a powerful strategy for modulating its electronic properties and reactivity, thereby expanding its synthetic utility. acs.orgresearchgate.netchemrxiv.org The introduction of a halogen atom, particularly iodine, at specific positions on the pyrimidine nucleus creates a reactive handle for a variety of chemical transformations. acs.orgrsc.org The carbon-iodine bond is relatively weak and susceptible to cleavage, making iodinated pyrimidines excellent substrates for transition metal-catalyzed cross-coupling reactions. rsc.org This strategic functionalization allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, which is crucial for building molecular complexity and fine-tuning the biological activity of the target compounds. nih.gov

Specific Research Context of 4-Iodo-2-methylpyrimidine within the Broader Pyrimidine Class

Within the extensive family of halogenated pyrimidines, this compound has emerged as a particularly valuable and versatile building block in organic synthesis. Its structure, featuring a reactive iodine atom at the 4-position and a methyl group at the 2-position, offers a unique combination of reactivity and steric influence. The iodine atom serves as an efficient leaving group in numerous cross-coupling reactions, while the methyl group can influence the molecule's solubility and conformational preferences. The development and application of this compound are closely tied to the advancements in palladium-catalyzed coupling methodologies, which have become indispensable tools for the construction of complex organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSMVADXHUTRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626088 | |

| Record name | 4-Iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84586-49-2 | |

| Record name | 4-Iodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 4 Iodo 2 Methylpyrimidine

4-Iodo-2-methylpyrimidine is a solid at room temperature with the chemical formula C₅H₅IN₂. Its specific physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₅IN₂ |

| Molecular Weight | 220.01 g/mol sigmaaldrich.com |

| CAS Number | 34091-38-0 |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 45-47 °C chemicalbook.com |

| Boiling Point | 307.0±15.0 °C (Predicted) chemicalbook.com |

| IUPAC Name | This compound sigmaaldrich.com |

Synthesis of 4 Iodo 2 Methylpyrimidine

The synthesis of 4-Iodo-2-methylpyrimidine is most commonly achieved through the diazotization of 2-methyl-4-aminopyrimidine, followed by a Sandmeyer-type reaction with an iodide salt. This method involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by an iodide ion. Alternative synthetic routes may involve direct iodination of a suitable pyrimidine (B1678525) precursor, although achieving regioselectivity can be a challenge.

Derivatization Strategies Involving 4 Iodo 2 Methylpyrimidine

Strategic Derivatization for Pyrimidine (B1678525) Scaffold Modification and Diversification

The modification of the pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, as pyrimidine derivatives are integral components of many biologically active molecules and functional materials. researchgate.netsemanticscholar.orgresearchgate.net 4-Iodo-2-methylpyrimidine is an ideal precursor for scaffold diversification due to the C-I bond's reactivity in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position, providing a reliable method for elaborating the core structure.

Key derivatization strategies include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted vinylpyrimidines.

Stille Coupling: Reaction with organostannanes to introduce a variety of carbon-based fragments.

These methodologies provide access to a vast chemical space from a single, readily available starting material. The ability to selectively functionalize the C4 position allows for the systematic modification of the pyrimidine's electronic and steric properties, which is crucial for tuning its biological activity or material characteristics.

Table 1: Examples of Scaffold Diversification via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Moiety at C4-Position | Significance |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Aryl Group (e.g., Phenyl, Pyridyl) | Introduces aromatic systems, modulating π-stacking and receptor interactions. |

| Sonogashira Coupling | R-C≡CH | Alkynyl Group | Creates linear, rigid extensions for probing binding pockets. |

| Heck Coupling | H₂C=CHR | Vinyl Group | Adds unsaturated linkers for further functionalization or as pharmacophoric elements. |

| Buchwald-Hartwig Amination | R¹R²NH | Amino Group (-NR¹R²) | Installs key hydrogen-bond donors/acceptors. |

Introduction of Diverse Chemical Moieties via Carbon-Heteroatom Bond Formation

Beyond the formation of carbon-carbon bonds, this compound is extensively used for creating carbon-heteroatom bonds, a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. mdpi.comlibretexts.orgnih.gov The palladium- or copper-catalyzed coupling of the iodo-pyrimidine with various nucleophiles enables the direct incorporation of nitrogen, oxygen, and sulfur functionalities.

Common carbon-heteroatom bond-forming reactions include:

C-N Bond Formation: The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for reacting this compound with a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles. This introduces basic centers and hydrogen-bonding capabilities, which are often critical for biological activity.

C-O Bond Formation: The coupling with alcohols, phenols, and alkoxides, often under Ullmann-type conditions, yields the corresponding ethers. These ether linkages can improve pharmacokinetic properties and act as important structural elements.

C-S Bond Formation: Reactions with thiols and thiophenols provide access to thioethers, which can serve as metabolic soft spots or engage in specific interactions with biological targets.

Table 2: Carbon-Heteroatom Bond Formation Reactions

| Bond Formed | Reaction Name/Type | Heteroatom Nucleophile | Product Class |

|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amines (R₂NH) | 4-Amino-2-methylpyrimidines |

| C-N | Ullmann Condensation | Anilines, Amides | N-Aryl/N-Acyl Pyrimidines |

| C-O | Ullmann-type Coupling | Alcohols (ROH), Phenols (ArOH) | 4-Alkoxy/Aryloxy-2-methylpyrimidines |

| C-S | Thiolation | Thiols (RSH) | 4-Thioether-2-methylpyrimidines |

Applications of Derivatization in Expanding Chemical Libraries for Screening and Research

The primary application of the robust derivatization strategies for this compound is the construction of chemical libraries. scispace.com A chemical library is a large, organized collection of molecules used in high-throughput screening to identify lead compounds in drug discovery and to probe biological systems. The systematic functionalization of the this compound scaffold allows for the generation of hundreds or thousands of related compounds where a specific part of the molecule is varied (R-group diversification).

By employing parallel synthesis techniques, researchers can react this compound with a diverse set of building blocks (e.g., a plate of 96 different boronic acids for Suzuki coupling or 96 different amines for Buchwald-Hartwig amination). This approach rapidly generates a library of novel pyrimidine derivatives, each with unique properties. scispace.com Screening these libraries against biological targets like enzymes or receptors can efficiently identify initial hits for new therapeutic programs.

Targeted Derivatization for Specific Research Objectives, such as Radiolabeling for Molecular Imaging Research

A highly specialized application of this compound is in the field of molecular imaging, particularly for the development of radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comthno.org These techniques require molecules labeled with a radionuclide to visualize and quantify biological processes in vivo. semanticscholar.org

The iodo-group in this compound makes it an excellent precursor for radiolabeling in several ways:

Radioiodination: The stable iodine atom (¹²⁷I) can be directly replaced with a radioactive iodine isotope, such as Iodine-123 (¹²³I) for SPECT or Iodine-124 (¹²⁴I) for PET, through isotopic exchange reactions.

Precursor for Radiometal Labeling: The compound can be derivatized using the methods described above (e.g., Stille or Suzuki coupling) to introduce a chelating agent. This chelator can then be used to stably complex a metallic radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.gov

This targeted derivatization allows for the creation of imaging agents where the 2-methylpyrimidine (B1581581) scaffold can be directed towards a specific biological target (e.g., a receptor overexpressed in tumors), and the attached radionuclide provides the signal for detection. researchgate.net

Table 3: Radionuclides for Molecular Imaging and Potential Labeling Strategies

| Radionuclide | Imaging Modality | Half-Life | Labeling Strategy via this compound Precursor |

|---|---|---|---|

| Iodine-123 (¹²³I) | SPECT | 13.2 hours | Direct isotopic exchange of the iodo group. |

| Iodine-124 (¹²⁴I) | PET | 4.2 days | Direct isotopic exchange or destannylation of a tributyltin precursor. |

| Fluorine-18 (¹⁸F) | PET | 109.8 minutes | Nucleophilic substitution of the iodo group (harsher conditions) or coupling to an ¹⁸F-labeled building block. |

| Gallium-68 (⁶⁸Ga) | PET | 68 minutes | Coupling of a chelator (e.g., DOTA, NOTA) to the pyrimidine scaffold, followed by chelation of ⁶⁸Ga. |

| Copper-64 (⁶⁴Cu) | PET | 12.7 hours | Coupling of a chelator (e.g., DOTA, TETA) to the pyrimidine scaffold, followed by chelation of ⁶⁴Cu. |

Applications in Advanced Organic Synthesis and Materials Science Research

4-Iodo-2-methylpyrimidine as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The carbon-iodine (C-I) bond in this compound is a key functional group that facilitates its use as an intermediate in the synthesis of more elaborate molecular architectures. The iodo-group is an excellent leaving group in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyrimidine (B1678525) ring. This reactivity is fundamental to building complex heterocyclic compounds from a relatively simple starting material. clockss.org

Palladium-catalyzed reactions are particularly prominent in this context. clockss.org For instance, Suzuki, Stille, Heck, and Sonogashira couplings enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This versatility allows chemists to construct diverse libraries of pyrimidine-based compounds, which are frequently explored for their biological activities. The ability to selectively functionalize the C4 position provides a reliable route to fused heterocyclic systems and multi-substituted pyrimidines that would be difficult to access through other synthetic methods. mdpi.comresearchgate.net

Table 1: Key Cross-Coupling Reactions Utilizing Iodopyrimidines

| Reaction Name | Reactant Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Carbon-Carbon (Aryl, Alkyl) | Palladium |

| Stille Coupling | Organostannane Reagent | Carbon-Carbon (Aryl, Vinyl) | Palladium |

| Heck Coupling | Alkene | Carbon-Carbon (Alkenyl) | Palladium |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon (Alkynyl) | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | Carbon-Nitrogen | Palladium |

Role in the Construction of Advanced Functional Organic Molecules

The pyrimidine nucleus is a core component of numerous biologically active compounds, including several approved drugs. acs.org Consequently, this compound is an important precursor for the construction of advanced functional organic molecules, particularly in the field of medicinal chemistry. Its reactivity allows for the systematic modification of the pyrimidine scaffold, a process central to establishing structure-activity relationships (SAR) during drug discovery. nih.gov

By leveraging the cross-coupling reactions mentioned previously, chemists can append various functional groups to the pyrimidine core to optimize interactions with biological targets such as enzymes and receptors. The 2-methyl group provides a fixed structural element while the 4-position serves as a point of diversification. This approach is instrumental in developing potent and selective inhibitors for various enzyme families, such as kinases, which are significant targets in cancer therapy. acs.org The ability to fine-tune the steric and electronic properties at a specific position on the pyrimidine ring is crucial for achieving desired potency and selectivity in these advanced molecules.

Development of Specialized Materials through Pyrimidine-Based Scaffolds

The utility of this compound extends beyond medicinal chemistry into the realm of materials science, where the pyrimidine scaffold can be incorporated into specialized materials like agrochemical precursors, dyes, and advanced polymers.

Agrochemical Precursors: Pyrimidine derivatives are known to exhibit a range of pesticidal activities. google.com For example, compounds containing the pyrimidine framework have been developed as herbicides, insecticides, and fungicides. nih.govresearchgate.net The synthesis of novel agrochemicals often involves creating libraries of related compounds to screen for biological activity. This compound serves as an ideal starting point for such endeavors, allowing for the introduction of various lipophilic or polar side chains at the 4-position to modulate the compound's uptake, transport, and target interaction in plants or pests.

Dyes: The pyrimidine ring can be integrated into the structure of chromophores to create dyes with specific optical properties. Pyrimidine-based azo dyes, for instance, have been synthesized and studied for their applications in the textile industry. niscpr.res.inbohrium.comniscpr.res.in The C-I bond of this compound can be functionalized to connect the pyrimidine ring to other aromatic systems, thereby extending the conjugated π-system and influencing the color and photophysical properties of the resulting dye molecule.

Advanced Polymers: Pyrimidine units can be incorporated into the main chain or as pendant groups of polymers to create functional materials with unique properties. Research has shown that polymers containing pyrimidine moieties can exhibit semiconducting or antibacterial characteristics. researchgate.netrsc.org As a monofunctional monomer precursor, this compound could be functionalized and subsequently polymerized, or used to introduce pyrimidine units into existing polymer structures, to develop materials for electronics, biomedical devices, or specialized coatings. osti.gov

Utility in Molecular Probe Design for Biological Research

Molecular probes are essential tools for visualizing and studying biological processes in real-time. rsc.org Fluorescent probes, in particular, are designed to change their optical properties upon interaction with a specific analyte or biological environment. mdpi.com The design of these probes often involves three key components: a fluorophore (the signaling unit), a linker, and a recognition moiety (the binding unit).

This compound is a valuable building block in this context. The pyrimidine scaffold can serve as part of the recognition element, designed to interact with a specific biological target. Alternatively, it can be part of the linker or even contribute to the electronic system of the fluorophore itself. The true utility of this compound lies in its ability to be easily coupled to other molecular fragments. clockss.org For example, a Sonogashira coupling reaction could be used to attach the pyrimidine to an alkyne-modified fluorophore, or a Suzuki coupling could link it to a boronic acid-functionalized targeting group. This synthetic flexibility allows for the modular construction of sophisticated probes for imaging and sensing applications in cellular biology. nih.gov

Contributions to Scaffold Hopping and Lead Optimization Strategies in Medicinal Chemistry Research

In modern drug discovery, lead optimization and scaffold hopping are critical strategies for transforming an initial "hit" compound into a viable drug candidate with improved properties. nih.gov

Lead Optimization: This iterative process involves refining a lead compound's structure to enhance its efficacy, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). nih.govadvancedsciencenews.com The pyrimidine core is a staple in medicinal chemistry, and this compound provides a direct tool for lead optimization. Chemists can systematically replace the iodo group with a multitude of different functional groups to probe the SAR, aiming to improve target binding, reduce off-target effects, or enhance metabolic stability. acs.org

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a chemically different one while retaining the key pharmacophoric features responsible for biological activity. niper.gov.inresearchgate.netacs.org This is often done to improve properties like solubility, discover novel intellectual property, or escape a problematic chemical series. The pyrimidine ring is frequently used as a replacement for other aromatic systems, such as a phenyl or quinoline (B57606) ring. For example, replacing a phenyl ring with a pyrimidine can introduce hydrogen bond acceptors (the ring nitrogens), which can alter solubility and target interactions. nih.govniper.gov.in this compound is an ideal reagent for this, enabling the facile introduction of the 2-methylpyrimidine (B1581581) scaffold as a bioisosteric replacement for other cyclic systems.

Table 2: Applications of this compound in Lead Optimization

| Optimization Goal | Strategy Using this compound |

|---|---|

| Improve Potency | Introduce new substituents via cross-coupling to enhance binding with the target. |

| Enhance Selectivity | Modify the appended group to favor binding to the desired target over others. |

| Increase Solubility | Add polar functional groups to the pyrimidine ring. |

| Improve Metabolic Stability | Replace metabolically liable groups with more stable ones; the pyrimidine ring itself can block metabolism at certain positions. niper.gov.in |

| Explore New IP Space | Use the pyrimidine as a novel core structure (scaffold hopping). |

Computational Chemistry and Mechanistic Insights for 4 Iodo 2 Methylpyrimidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. growingscience.comirjweb.comscirp.org This method calculates the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. For 4-iodo-2-methylpyrimidine, DFT calculations are employed to obtain its optimized ground-state geometry, vibrational frequencies, and a detailed map of its electronic landscape, which is fundamental to predicting its chemical reactivity. scirp.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the lone pairs of the iodine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient carbon atoms of the pyrimidine ring, particularly C4 and C6, which are susceptible to nucleophilic attack. The energy of these orbitals dictates the molecule's behavior in various reactions, including pericyclic reactions and interactions with transition metals.

Interactive Table 1: Representative Frontier Orbital Energies Note: The following values are illustrative examples based on typical DFT calculations for similar halopyrimidine systems.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | -6.85 | -1.20 | 5.65 |

| 4-Chloro-2-methylpyrimidine | -7.10 | -1.15 | 5.95 |

| 2-Methylpyrimidine (B1581581) | -6.95 | -0.90 | 6.05 |

Molecular Electrostatic Potential (MEP) maps are invaluable for visually identifying the nucleophilic and electrophilic regions of a molecule. uni-muenchen.delibretexts.org An MEP map illustrates the charge distribution on the molecule's surface, where red indicates regions of negative electrostatic potential (electron-rich, nucleophilic) and blue indicates regions of positive electrostatic potential (electron-poor, electrophilic). wolfram.com

In this compound, the MEP map would show:

Nucleophilic Sites : Regions of high electron density (red) are expected around the two nitrogen atoms (N1 and N3) due to their lone pairs of electrons. These sites are prone to protonation and coordination with Lewis acids.

Electrophilic Sites : Regions of low electron density (blue) are anticipated around the hydrogen atoms of the methyl group and the pyrimidine ring. Significantly, the carbon atom bonded to the iodine (C4) is a primary electrophilic center, susceptible to nucleophilic substitution. Furthermore, a region of positive potential, known as a sigma-hole (σ-hole), is expected on the iodine atom opposite the C-I bond, making it a potential halogen bond donor. researchgate.netresearchgate.net

Interactive Table 2: Predicted Reactive Sites of this compound

| Site | Predicted Reactivity | Computational/Theoretical Basis |

|---|---|---|

| N1 and N3 atoms | Nucleophilic | Lone pair electrons; Negative potential on MEP map. |

| C4 atom | Electrophilic | Inductive effect of iodine; Positive potential on MEP map; Low-lying LUMO contribution. |

| Iodine atom (σ-hole) | Electrophilic (Halogen Bonding) | Anisotropic charge distribution leading to a positive electrostatic potential region. |

| Pyrimidine Ring (π-system) | Nucleophilic | High electron density from the aromatic system; High HOMO contribution. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. nih.govnih.gov Although this compound is a semi-rigid molecule, MD simulations are useful for studying the rotational barrier of the C2-methyl group and, more importantly, its behavior in a condensed phase (liquid or solid-state). researchgate.net

MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. Key interactions that can be analyzed include:

π-π Stacking : The aromatic pyrimidine rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

Halogen Bonding : The electrophilic σ-hole on the iodine atom can form a non-covalent interaction with a nucleophilic site on an adjacent molecule, such as a nitrogen atom.

Hydrogen Bonding : In the presence of protic solvents or other suitable molecules, weak C-H···N or C-H···I hydrogen bonds can form.

These simulations provide a dynamic picture of the molecule's behavior that complements the static information from DFT calculations. frontiersin.orgmdpi.com

Kinetic and Thermodynamic Studies for Reaction Pathway Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. By calculating the energies of reactants, transition states (TS), intermediates, and products, both kinetic and thermodynamic parameters can be determined. researchgate.net

Mechanistic Elucidation of Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, due to the reactive C-I bond. colab.wsrsc.org Computational studies, primarily using DFT, have been instrumental in understanding the intricate mechanisms of these catalytic cycles. rsc.orgnih.gov

The generally accepted mechanism for these reactions involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C4-I bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, and its energy barrier is highly dependent on the ligands attached to the palladium center. mdpi.comnih.gov

Transmetalation : The organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the iodide. nih.govlibretexts.org

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govlibretexts.org

DFT calculations can model each of these steps, providing geometries and energies for all intermediates and transition states. This allows for a detailed understanding of ligand effects, solvent effects, and the factors controlling the regioselectivity and efficiency of the coupling reaction. nih.govru.nlmdpi.com

Interactive Table 3: Key Steps in Suzuki Coupling of this compound

| Step | Description | Key Species |

|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the C-I bond. | (2-Methylpyrimidin-4-yl)-Pd(II)-I complex |

| 2. Transmetalation | Aryl group from Ar-B(OH)₂ replaces the iodide on Pd(II). | (2-Methylpyrimidin-4-yl)-Pd(II)-Ar complex |

| 3. Reductive Elimination | The two aryl groups couple, forming the product and regenerating Pd(0). | 4-Aryl-2-methylpyrimidine + Pd(0) |

In Silico Approaches for Predicting Synthetic Accessibility and Reaction Outcomes

Beyond mechanistic studies, computational tools are increasingly used to predict the feasibility of synthesizing a molecule and the likely outcome of a chemical reaction. nih.govresearchgate.net

Synthetic Accessibility (SA) is a metric used to estimate how easily a compound can be synthesized. nih.gov Algorithms calculate an SA score based on factors like molecular complexity, the presence of non-standard ring systems, stereocenters, and the prevalence of its structural fragments in databases of known molecules. nih.gov For this compound, the SA score is expected to be favorable (i.e., easy to synthesize) as it is a relatively small molecule built from common chemical motifs (a pyrimidine ring, a methyl group, and an iodo-substituent). mdpi.comresearchgate.net

Reaction Outcome Prediction utilizes machine learning models trained on vast databases of chemical reactions. doaj.org These models can predict the major product(s) of a reaction given the reactants, reagents, and conditions. For this compound, such a tool could predict the most likely product of a cross-coupling reaction with a novel boronic acid or alkyne, potentially identifying side-products and helping to optimize reaction conditions without extensive experimental screening. rsc.org

Halogen Bonding Interactions in this compound Derivatives

Halogen bonding is a highly directional, non-covalent interaction that has garnered significant attention in fields such as crystal engineering, materials science, and medicinal chemistry. nih.govnih.gov This interaction occurs between an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic region on another atom, such as a lone pair of a nitrogen or oxygen atom. nih.gov In the context of this compound derivatives, the iodine atom serves as the halogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as internal halogen bond acceptors, or the molecule can interact with external Lewis bases.

The formation and strength of a halogen bond are largely governed by the electrostatic potential of the halogen atom. researchgate.net In covalently bonded iodine, there is an anisotropic distribution of electron density, leading to a region of positive electrostatic potential (the σ-hole) along the extension of the C-I bond and a belt of negative potential perpendicular to it. The electrophilicity of this σ-hole is a key determinant of the halogen bond strength. nih.gov

Computational studies on related iodinated heterocyclic systems, such as iodopyridines, have provided valuable insights into the nature of these interactions. nih.govacs.org These studies often employ methods like Density Functional Theory (DFT) to analyze the geometry, energetics, and electronic properties of halogen-bonded complexes.

Molecular Electrostatic Potential (MEP) Analysis

A key computational tool for understanding halogen bonding is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.denih.gov The MEP illustrates the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites).

For a molecule like this compound, the MEP surface would be expected to show a distinct positive σ-hole on the iodine atom, directed along the C4-I bond axis. The magnitude of this positive potential is influenced by the electronic effects of the pyrimidine ring and the methyl substituent. The electron-withdrawing nature of the pyrimidine ring is expected to enhance the positive character of the σ-hole, making the iodine atom a more effective halogen bond donor. Conversely, the electron-donating methyl group at the 2-position may have a slight mitigating effect on the σ-hole's positivity compared to an unsubstituted iodopyrimidine. The nitrogen atoms of the pyrimidine ring would be depicted as regions of negative potential, making them potential halogen bond acceptor sites.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing chemical bonding based on the topology of the electron density. wikipedia.orgamercrystalassn.org In the context of halogen bonds, QTAIM analysis can identify a bond critical point (BCP) between the iodine atom and the halogen bond acceptor. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength and nature.

For a halogen bond involving a this compound derivative, the presence of a BCP and a corresponding bond path would confirm the existence of the interaction. Generally, for non-covalent interactions like halogen bonds, the electron density at the BCP is relatively low, and the Laplacian is positive, which is characteristic of a closed-shell interaction.

Research Findings on Analogous Systems

While specific computational studies on this compound are not extensively available, research on analogous iodo-substituted aromatic and heteroaromatic compounds provides a strong basis for understanding its halogen bonding capabilities. Studies on iodopyridinium cations, for example, have shown that the positive charge on the ring significantly enhances the σ-hole on the iodine atom, making these cations potent halogen bond donors. nih.govacs.org This suggests that protonation or quaternization of the nitrogen atoms in this compound would substantially increase its halogen bonding strength.

Furthermore, investigations into cocrystals of pyrimidine derivatives with diiodotetrafluorobenzene have demonstrated the ability of pyrimidine nitrogen atoms to act as effective halogen bond acceptors. researchgate.net This highlights the potential for this compound to form self-associated structures or interact with other halogen bond donors.

The table below presents hypothetical, yet representative, data for the halogen bonding interaction between this compound and a generic Lewis base (LB), based on findings for similar iodo-heteroaromatic systems. This data illustrates the typical parameters obtained from computational analyses of such interactions.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Interaction Energy (ΔE) | The stabilization energy of the halogen-bonded complex. | -3 to -10 kcal/mol |

| I•••N/O Distance | The distance between the iodine atom and the halogen bond acceptor atom (e.g., Nitrogen or Oxygen). | 2.7 to 3.2 Å |

| C-I•••N/O Angle | The angle defining the directionality of the halogen bond. | 165° to 180° |

| Electron Density at BCP (ρ) | A QTAIM parameter indicating the electron density at the bond critical point. | 0.01 to 0.03 a.u. |

| Laplacian of Electron Density at BCP (∇²ρ) | A QTAIM parameter indicating the nature of the interaction (positive for closed-shell). | 0.02 to 0.05 a.u. |

| Charge Transfer (CT) | The amount of electron density transferred from the Lewis base to the halogen bond donor. | 0.01 to 0.05 e⁻ |

Analytical and Spectroscopic Characterization in Research of 4 Iodo 2 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Iodo-2-methylpyrimidine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are used to confirm the precise arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals that confirm the substitution pattern on the pyrimidine (B1678525) ring. The molecule has three non-equivalent protons: one on the methyl group and two on the pyrimidine ring.

Methyl Protons (C2-CH₃): A singlet integrating to three protons would be observed, typically in the upfield region (around δ 2.5-2.8 ppm), characteristic of a methyl group attached to an aromatic, electron-deficient ring system.

Ring Protons (H5 and H6): The two protons on the pyrimidine ring (at positions 5 and 6) would appear as two distinct doublets in the downfield region (typically δ 7.0-9.0 ppm). The proton at C5 would be coupled to the proton at C6, resulting in a doublet. Similarly, the proton at C6 would be split into a doublet by the C5 proton. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine atom. For instance, the proton at C5 (adjacent to the iodine) might appear around δ 7.3 ppm, while the proton at C6 (adjacent to a nitrogen) could be further downfield, perhaps around δ 8.5 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, five distinct carbon signals are expected:

Methyl Carbon (C2-CH₃): An upfield signal around δ 20-25 ppm.

Ring Carbons:

C2: The carbon bearing the methyl group would appear significantly downfield due to its attachment to two nitrogen atoms (e.g., ~δ 168 ppm).

C4: The carbon bonded to the iodine atom. The heavy iodine atom causes a significant upfield shift due to the "heavy atom effect," and this signal might be found around δ 100-110 ppm.

C5 and C6: The two CH carbons of the ring would have chemical shifts in the aromatic region, for example, ~δ 125 ppm and ~δ 155 ppm, respectively.

The combination of these ¹H and ¹³C chemical shifts provides unambiguous evidence for the 4-iodo-2-methyl substitution pattern on the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is based on typical chemical shift ranges for similar structures and should be considered illustrative.

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C2-CH₃ | ¹H NMR | ~2.6 | Singlet (s) |

| C5-H | ¹H NMR | ~7.3 | Doublet (d) |

| C6-H | ¹H NMR | ~8.5 | Doublet (d) |

| C2-CH₃ | ¹³C NMR | ~24 | - |

| C2 | ¹³C NMR | ~168 | - |

| C4 | ¹³C NMR | ~105 | - |

| C5 | ¹³C NMR | ~125 | - |

| C6 | ¹³C NMR | ~155 | - |

While 1D NMR spectra suggest the structure, 2D NMR experiments provide definitive proof of connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. In the COSY spectrum of this compound, a cross-peak would be observed connecting the signals of the H5 and H6 protons. This directly confirms that these two protons are on adjacent carbons and are spin-coupled. The absence of any cross-peaks involving the methyl singlet would confirm it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). The HSQC spectrum would show correlations between:

The methyl proton signal (~δ 2.6 ppm) and the methyl carbon signal (~δ 24 ppm).

The H5 proton signal (~δ 7.3 ppm) and the C5 carbon signal (~δ 125 ppm).

The H6 proton signal (~δ 8.5 ppm) and the C6 carbon signal (~δ 155 ppm). This technique allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of a molecule's molecular weight.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula. The molecular formula of this compound is C₅H₅IN₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, and ¹⁴N), the theoretical monoisotopic mass can be calculated.

**Table 2: Calculation of Theoretical Exact Mass for this compound (C₅H₅IN₂) **

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |

| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Total Theoretical Exact Mass ([M]+) | 219.94975 |

An experimental HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 220.9570, confirming the elemental composition and, by extension, the molecular formula.

Chromatographic Methods for Purity Assessment and Separation in Research Settings

Chromatography is essential for separating components of a mixture and assessing the purity of a compound.

HPLC is a primary technique for determining the purity of non-volatile organic compounds. A typical reversed-phase HPLC method for a moderately polar compound like this compound would be employed.

Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would typically start with a higher percentage of water and increase the organic solvent percentage over time to elute the compound.

Detection: A Photodiode Array (PDA) detector measures the absorbance of the eluent across a range of UV-Vis wavelengths simultaneously. For a pyrimidine derivative, detection would likely be set around 254 nm or 270 nm, where aromatic systems typically absorb.

The primary peak in the resulting chromatogram would correspond to this compound. The purity is often calculated based on the area percentage of this main peak relative to the total area of all peaks. A PDA detector adds an extra layer of validation; by analyzing the UV-Vis spectrum across the entire peak, it can assess "peak purity." If the spectrum is consistent from the upslope to the downslope of the peak, it provides strong evidence that no impurities are co-eluting.

Table 3: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of this compound, which may have limited volatility, derivatization is a common strategy to enhance its amenability to GC-MS analysis. This process involves chemically modifying the compound to increase its volatility and thermal stability, allowing for better separation and detection.

While specific research detailing the GC-MS analysis of volatile derivatives of this compound is not widely available in the reviewed literature, the general principles of this technique are well-established for similar halogenated and methylated pyrimidines. The derivatization process typically involves reacting the pyrimidine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. This transformation reduces the polarity and increases the vapor pressure of the analyte, leading to improved chromatographic peak shape and resolution.

Once derivatized, the volatile this compound derivative is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum is a unique fragmentation pattern that serves as a "molecular fingerprint" for the compound.

For a hypothetical TMS derivative of a hydrolyzed form of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule. Key fragment ions would likely arise from the loss of a methyl group (M-15), the TMS group, and characteristic cleavages of the pyrimidine ring. The presence of iodine would be indicated by its characteristic isotopic pattern. By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the structure of the original compound can be confirmed.

Table 1: Hypothetical GC-MS Data for a Trimethylsilyl Derivative of a this compound Analog

| Parameter | Value |

|---|---|

| Retention Time (min) | Varies based on column and conditions |

| Molecular Ion (m/z) | Dependent on specific derivative |

| Key Fragment Ions (m/z) | M-15, fragments from ring cleavage |

| Ionization Mode | Electron Ionization (EI) |

Note: This table is illustrative and based on general principles of GC-MS analysis of silylated heterocyclic compounds, as specific experimental data for this compound was not available in the reviewed literature.

Advanced Spectroscopic Techniques for Detailed Structural and Electronic Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the pyrimidine ring. The chemical shift of the methyl protons would likely appear in the upfield region (around 2.5-3.0 ppm). The aromatic protons would resonate at lower field, with their chemical shifts and coupling patterns influenced by the positions of the iodo and methyl substituents.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. The carbon atom attached to the iodine would experience a significant shielding effect, shifting its resonance to a higher field compared to an unsubstituted carbon. The methyl carbon would appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to exhibit:

C-H stretching vibrations for the methyl group and the aromatic ring.

C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

C-I stretching vibration, which typically appears in the far-infrared region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. pressbooks.pubyoutube.com The pyrimidine ring is a chromophore that absorbs UV light. The presence of the iodo and methyl substituents would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrimidine, due to their electronic effects on the aromatic system. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would be distinct. Fragmentation would likely involve the loss of the methyl group, the iodine atom, and cleavage of the pyrimidine ring. msu.edu

Table 2: Predicted Spectroscopic Data for this compound Based on Analogous Compounds

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR | Methyl protons (~2.5-3.0 ppm), Aromatic protons (downfield) |

| ¹³C NMR | Signals for methyl, aromatic, and iodine-substituted carbons |

| IR (cm⁻¹) | C-H stretch, C=N/C=C stretch, C-I stretch (far-IR) |

| UV-Vis (nm) | λmax shifted compared to pyrimidine |

| Mass Spectrometry (m/z) | Molecular ion peak, fragments from loss of CH₃, I, and ring cleavage |

Note: The data in this table are predictive and based on the analysis of structurally related compounds, as direct experimental spectra for this compound were not available in the reviewed literature.

Future Research Directions and Emerging Paradigms in the Chemistry of 4 Iodo 2 Methylpyrimidine

The continued exploration of 4-Iodo-2-methylpyrimidine and its derivatives is poised to unlock new frontiers in medicinal chemistry and materials science. Future research is gravitating towards more sustainable, efficient, and innovative methodologies for its synthesis and functionalization. The integration of cutting-edge technologies like artificial intelligence and the development of novel catalytic systems are set to redefine the landscape of pyrimidine (B1678525) chemistry. This section outlines the key emerging paradigms and future research directions that will shape the evolution of this important chemical entity.

Q & A

Basic Research Question: What are the established synthetic routes for 4-Iodo-2-methylpyrimidine, and how can purity be validated?

Methodological Answer:

this compound is typically synthesized via electrophilic iodination of 2-methylpyrimidine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Post-synthesis purification involves recrystallization from ethanol or acetonitrile, as indicated by melting point (mp) data for structurally similar iodinated pyrimidines (e.g., 3-Iodo-2-pyridinamine: mp 88–92°C) .

Validation:

- Purity assessment: Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Structural confirmation: Employ -NMR (e.g., δ 2.5 ppm for methyl protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight (C₅H₆IN₂: theoretical 235.96 g/mol).

Advanced Research Question: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The methyl group at position 2 introduces steric hindrance, slowing transmetalation in Suzuki-Miyaura couplings. Electronic effects from the pyrimidine ring’s electron-withdrawing nature enhance oxidative addition with palladium catalysts. To optimize yields:

- Use bulky ligands (e.g., XPhos) to mitigate steric effects.

- Conduct reactions at elevated temperatures (80–100°C) in anhydrous DMF .

Data Contradiction Analysis:

Conflicting reports on reaction efficiency may arise from solvent polarity variations. Comparative studies in DMF vs. THF (dielectric constants: 37 vs. 7.5) can clarify solvent-dependent outcomes.

Basic Research Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- -NMR: Identify methyl protons (singlet, δ 2.5–2.8 ppm) and pyrimidine ring protons (doublets, δ 8.0–8.5 ppm).

- IR Spectroscopy: Confirm C-I stretching (~500 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

- X-ray Crystallography: Resolve crystal structure to confirm iodine substitution patterns (e.g., C–I bond length ~2.10 Å) .

Advanced Research Question: How can researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

Reported solubility variations (e.g., in ethanol vs. DMSO) may stem from impurities or polymorphic forms. To resolve:

Recrystallization: Purify using solvents with contrasting polarities (e.g., water vs. acetone).

Thermogravimetric Analysis (TGA): Measure decomposition temperatures to identify stable polymorphs.

Dynamic Light Scattering (DLS): Assess aggregation in solution-phase studies .

Basic Research Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile iodinated byproducts.

- Waste Disposal: Collect iodine-containing waste separately and neutralize with sodium thiosulfate before disposal .

Advanced Research Question: What mechanistic insights explain the instability of this compound under acidic conditions?

Methodological Answer:

Protonation of the pyrimidine ring at N1 under acidic conditions weakens the C–I bond, leading to iodide elimination. To study:

- Kinetic Isotope Effect (KIE): Compare reaction rates in HCl vs. DCl to confirm protonation as the rate-limiting step.

- DFT Calculations: Model bond dissociation energies (BDEs) for C–I bonds in protonated vs. neutral species .

Basic Research Question: How can researchers distinguish this compound from its structural isomers?

Methodological Answer:

- Mass Spectrometry: Isotopic patterns for iodine (e.g., : 100%, : ~1%) confirm iodine presence.

- 2D NMR (COSY, NOESY): Correlate coupling between methyl and adjacent protons to assign substitution patterns .

Advanced Research Question: What strategies improve the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

The electron-deficient pyrimidine ring directs nucleophiles to the para position (C4) relative to the methyl group. To enhance selectivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.